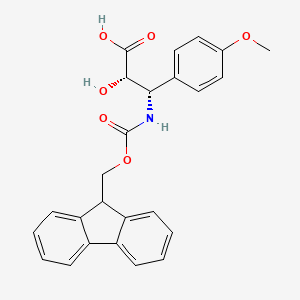
3-Bromo-2-methylpyridine N-oxide
概述
描述
3-Bromo-2-methylpyridine N-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and an N-oxide functional group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylpyridine N-oxide can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Another method involves the oxidation of 3-bromo-2-methylpyridine using hydrogen peroxide or other oxidizing agents to introduce the N-oxide functional group . This reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-Bromo-2-methylpyridine N-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide functional group can be reduced to the corresponding pyridine derivative using reducing agents like zinc or iron.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 3-azido-2-methylpyridine and 3-thio-2-methylpyridine derivatives.
Reduction: The major product is 3-bromo-2-methylpyridine.
Coupling Reactions: Biaryl compounds are the primary products formed in Suzuki-Miyaura coupling reactions.
科学研究应用
3-Bromo-2-methylpyridine N-oxide has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-2-methylpyridine N-oxide involves its interaction with molecular targets through various pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with oxidative stress pathways by modulating the activity of enzymes involved in redox reactions.
相似化合物的比较
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the N-oxide functional group, making it less reactive in certain oxidation reactions.
2-Bromo-3-methylpyridine: The position of the bromine and methyl groups is reversed, leading to different reactivity and applications.
4-Bromo-2-methylpyridine: The bromine atom is at the fourth position, resulting in distinct chemical properties.
属性
IUPAC Name |
3-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFZDDVZOWJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559914 | |
| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-32-6 | |
| Record name | 3-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














